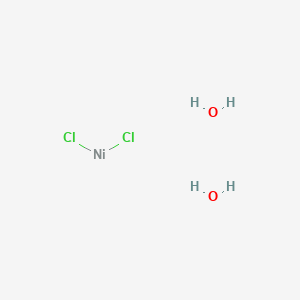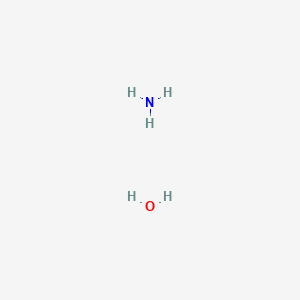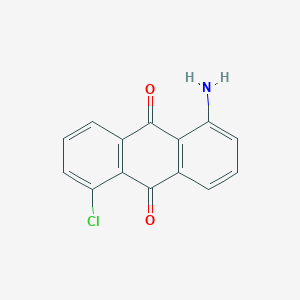
1-Amino-5-chloroanthraquinone
Descripción general
Descripción
1-Amino-5-chloroanthraquinone, also known as 1-Amino-5-chloro-9,10-dihydroanthracene-9,10-dione, is a chemical compound with the CAS number 117-11-3 .
Synthesis Analysis
The synthesis of poly(1-amino-5-chloroanthraquinone) (PACA) nanofibrils was achieved through the interfacial chemical oxidative polymerization of 1-amino-5-chloroanthraquinone (ACA) monomers in biphasic systems . The reaction parameters, including polymerization media and temperature, oxidant species, monomer concentrations, oxidant/monomer molar ratios, and acid concentrations, were systematically optimized .Chemical Reactions Analysis
Intrinsically conducting PACA nanofibrils were synthesized via the interfacial chemical oxidative polymerization of ACA monomers in biphasic systems . The polymerization yield, bulk electrical conductivity, diameters, and aspect ratio of the resulting PACA nanofibrils were systematically optimized .Physical And Chemical Properties Analysis
1-Amino-5-chloroanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 500.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 77.0±3.0 kJ/mol and a flash point of 256.7±30.1 °C . The index of refraction is 1.711, and the molar refractivity is 67.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Fluorescent Chemosensor for Ferric Ion Detection
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) has been developed as a fluorescent sensor for the determination of Fe(III) in semi-aqueous solution at pH 7.0 .
- Methods of Application : PACA was synthesized by a chemically oxidative interfacial polymerization . The sensor exhibited remarkably high sensitivity toward Fe3+ since the fluorescence of the polymer could be significantly quenched even though trace Fe3+ was added .
- Results or Outcomes : The sensor showed a linear fluorescence emission response over a wide concentration range from 1.0×10−10 to 1.0×10−4 M, with an ultra-low detection limit of 2.0×10−11 M . The quenching of the fluorescence was found to be static one due to the formation of non-fluorescent complex in the ground state .
Lead Adsorbents
- Application Summary : Intrinsically conducting nanofibrils of poly(1-amino-5-chloroanthraquinone) (PACA) were successfully synthesized and used as lead adsorbents .
- Methods of Application : PACA nanofibrils were synthesized via the interfacial chemical oxidative polymerization of 1-amino-5-chloroanthraquinone (ACA) monomers in biphasic systems .
- Results or Outcomes : With a clean surface, high negatively charged density, and thermostability, as well as strong blue-light emitting fluorescence property, PACA nanofibrils are very promising materials for the fabrication of advanced iron sensors and lead adsorbents .
Fluorescent Probe for Metal Cations
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) has been developed as a fluorescent probe for the determination of various metal cations in semi-aqueous solution .
- Methods of Application : PACA was synthesized by a chemically oxidative interfacial polymerization . The sensor exhibited high sensitivity toward various metal cations since the fluorescence of the polymer could be significantly quenched even though trace amounts of metal cations were added .
- Results or Outcomes : The sensor showed a linear fluorescence emission response over a wide concentration range, with an ultra-low detection limit . The quenching of the fluorescence was found to be static due to the formation of non-fluorescent complex in the ground state .
Mercury Removal
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) nanofibrils were applied as novel nanoadsorbents for highly toxic mercury removal from aqueous solutions .
- Methods of Application : A series of batch adsorption experiments were conducted to study the effect of adsorbent dose, pH, contact time, and metal concentration on Hg(II) uptake by PACA nanofibrils .
- Results or Outcomes : PACA nanofibrils were found to be effective in removing mercury from aqueous solutions .
Fluorescent Probe for Various Metal Cations
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) has been developed as a fluorescent probe for the determination of various metal cations in semi-aqueous solution .
- Methods of Application : PACA was synthesized by a chemically oxidative interfacial polymerization . The sensor exhibited high sensitivity toward various metal cations since the fluorescence of the polymer could be significantly quenched even though trace amounts of metal cations were added .
- Results or Outcomes : The sensor showed a linear fluorescence emission response over a wide concentration range, with an ultra-low detection limit . The quenching of the fluorescence was found to be static due to the formation of non-fluorescent complex in the ground state .
Highly Toxic Mercury Removal
- Application Summary : Poly(1-amino-5-chloroanthraquinone) (PACA) nanofibrils were applied as novel nanoadsorbents for highly toxic mercury removal from aqueous solutions .
- Methods of Application : A series of batch adsorption experiments were conducted to study the effect of adsorbent dose, pH, contact time, and metal concentration on Hg(II) uptake by PACA nanofibrils .
- Results or Outcomes : PACA nanofibrils were found to be effective in removing mercury from aqueous solutions .
Safety And Hazards
Direcciones Futuras
PACA nanofibrils are highly water-dispersible and self-stable with no need to add any stabilizers . With a clean surface, high negatively charged density, and thermostability, as well as strong blue-light emitting fluorescence property, PACA nanofibrils are very promising materials for the fabrication of advanced iron sensors and lead adsorbents .
Propiedades
IUPAC Name |
1-amino-5-chloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMGEKACAOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059447 | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Amino-5-chloroanthraquinone | |
CAS RN |
117-11-3 | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-chloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-1-CHLOROANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5D22IE4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



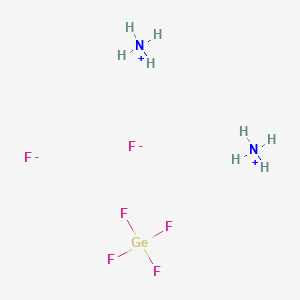
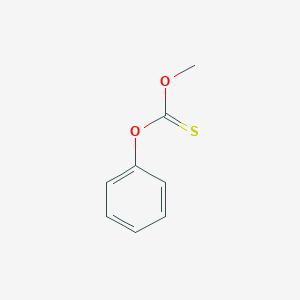
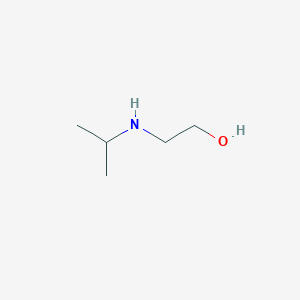
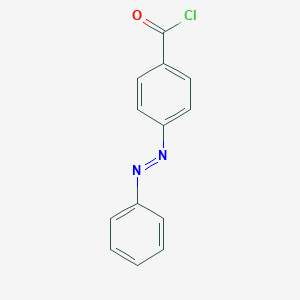
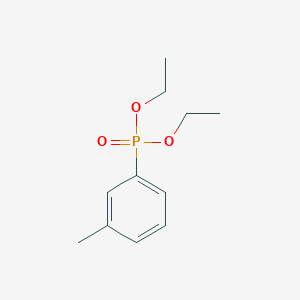
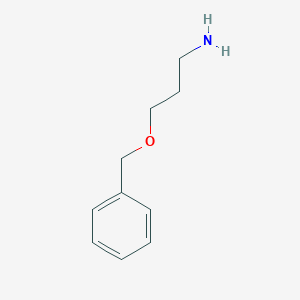
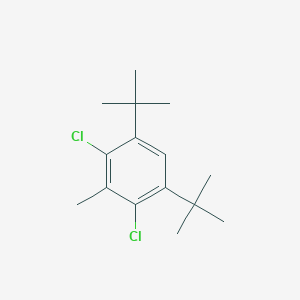
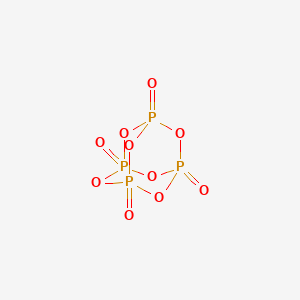

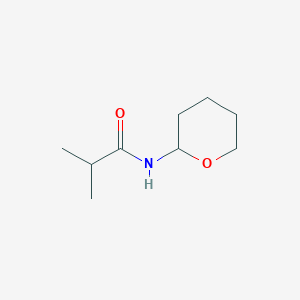
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
